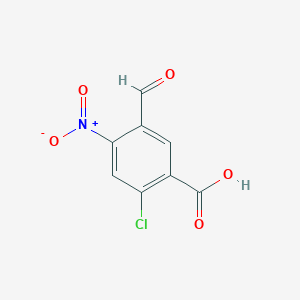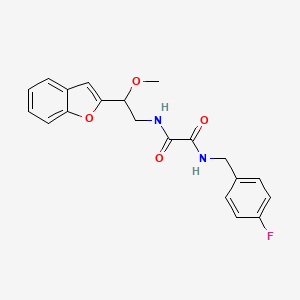![molecular formula C11H9FN2O B2477604 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one CAS No. 778-73-4](/img/structure/B2477604.png)
6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one” is a fluorinated indole derivative . It is closely related to other compounds such as “6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid” and "6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride" .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its IUPAC name and the related compounds. It contains a pyrido[3,4-b]indole ring system with a fluorine atom at the 6-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 226.68 g/mol for the hydrochloride form . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : A study by Iaroshenko et al. (2009) highlights the synthesis of fluorinated benzofuro[2,3-b]pyridines, benzothieno[2,3-b]pyridines, and 9H-pyrido[2,3-b]indoles, emphasizing regiospecific pyridine core annulation techniques. This approach is critical for creating nucleosides containing the α-carboline framework, relevant to 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one (Iaroshenko et al., 2009).
Crystal Structure Analysis : Meesala et al. (2014) describe an efficient method for synthesizing 9-phenyl-9H-pyrido[3,4-b]indole, closely related to this compound. The study involves X-ray diffraction to analyze the crystal structure, providing insights into the compound's molecular arrangement (Meesala et al., 2014).
Medicinal Chemistry and Drug Development
Drug Development : Fretz et al. (2013) discuss the discovery of a novel antagonist, setipiprant (ACT-129968), which includes a derivative of this compound. This compound shows promise for treating asthma and allergic rhinitis, showcasing the therapeutic potential of such structures (Fretz et al., 2013).
Antifilarial Activity : Agarwal et al. (1994) study the antifilarial activity of various 9H-pyrido[3,4-b]indoles, demonstrating that these compounds, including structures similar to this compound, can be potent filaricides against certain parasites (Agarwal et al., 1994).
Analytical and Chemical Studies
Analytical Methodology : A study by Crotti et al. (2010) on beta-carbolines, structurally related to this compound, demonstrates the use of LC-MS for detection and quantification in foodstuffs. This method's specificity highlights its potential in analyzing similar compounds (Crotti et al., 2010).
Mass Spectrometry Optimization : Goh et al. (2015) discuss the optimization of synthesis conditions for 6-methoxy-tetrahydro-β-carboline derivatives using LC-MS, illustrating the importance of analytical techniques in studying and optimizing the synthesis of related compounds (Goh et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-2,5,14H,3-4H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEUTWXTWBFKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

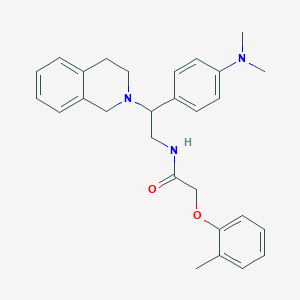
![(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethenesulfonamide](/img/structure/B2477522.png)
![4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2477524.png)
![2-Cyclopropyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2477525.png)
![N-[2-methyl-5-(3-{4-[(2-thienylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2477526.png)
![7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477528.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2477529.png)

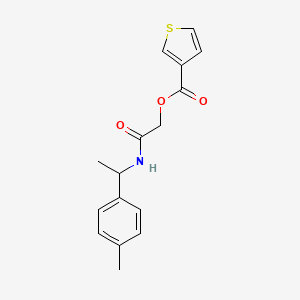
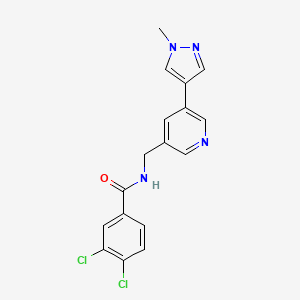
![Ethyl 4-[[2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477538.png)
